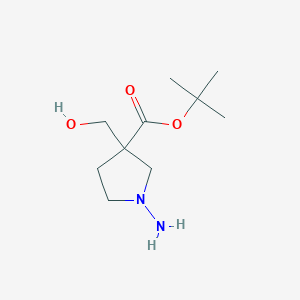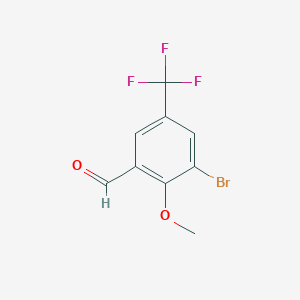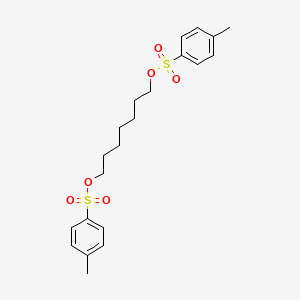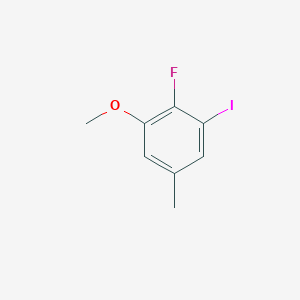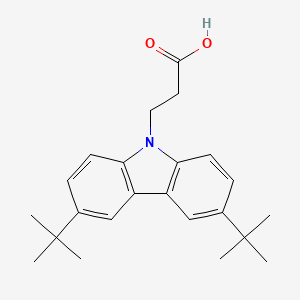
3-(3,6-Di-tert-butyl-9h-carbazol-9-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,6-Di-tert-butyl-9h-carbazol-9-yl)propanoic acid is a derivative of carbazole, a heterocyclic aromatic organic compound This compound is characterized by the presence of two tert-butyl groups at the 3 and 6 positions of the carbazole ring, which significantly influences its chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-Di-tert-butyl-9h-carbazol-9-yl)propanoic acid typically involves the Friedel-Crafts alkylation of carbazole with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl3) . The reaction proceeds under anhydrous conditions to prevent hydrolysis of the catalyst. The resulting 3,6-di-tert-butylcarbazole is then subjected to further functionalization to introduce the propanoic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,6-Di-tert-butyl-9h-carbazol-9-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbazole ring to its dihydro form.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) facilitate electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-(3,6-Di-tert-butyl-9h-carbazol-9-yl)propanoic acid has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent hole-transporting properties
Mechanism of Action
The mechanism of action of 3-(3,6-Di-tert-butyl-9h-carbazol-9-yl)propanoic acid involves its interaction with various molecular targets and pathways. The carbazole ring’s electron-donating properties and the steric hindrance provided by the tert-butyl groups influence its binding affinity and reactivity. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3,6-Di-tert-butylcarbazole: Lacks the propanoic acid group, making it less reactive in certain applications.
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline: Contains an aniline group instead of a propanoic acid group, leading to different chemical properties and applications.
Uniqueness
3-(3,6-Di-tert-butyl-9h-carbazol-9-yl)propanoic acid is unique due to the combination of the carbazole core with tert-butyl groups and a propanoic acid moiety. This unique structure imparts specific electronic and steric properties, making it suitable for a wide range of applications in materials science, biology, and industry.
Properties
CAS No. |
5439-28-1 |
|---|---|
Molecular Formula |
C23H29NO2 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
3-(3,6-ditert-butylcarbazol-9-yl)propanoic acid |
InChI |
InChI=1S/C23H29NO2/c1-22(2,3)15-7-9-19-17(13-15)18-14-16(23(4,5)6)8-10-20(18)24(19)12-11-21(25)26/h7-10,13-14H,11-12H2,1-6H3,(H,25,26) |
InChI Key |
MFVSFXSONJGHBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid](/img/structure/B14015058.png)

![(4-Chlorophenyl)[4-(3-chlorophenyl)-2-methoxy-6-quinolinyl]methanone](/img/structure/B14015061.png)
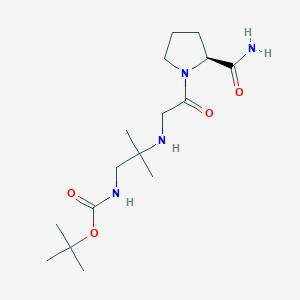

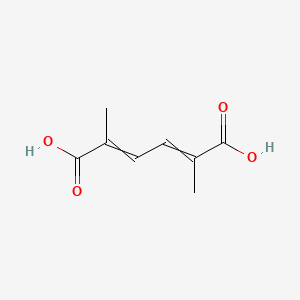
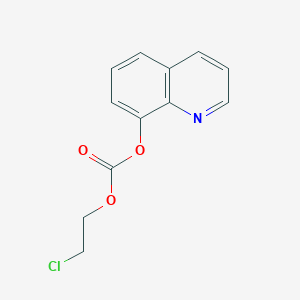
![N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide](/img/structure/B14015078.png)

